(Z)-3-(2-bromophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile
Description
(Z)-3-(2-bromophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is an acrylonitrile derivative featuring a bromophenyl group at the 3-position and a 4-phenyl-substituted thiazole ring at the 2-position. The Z-configuration of the double bond in the acrylonitrile scaffold is critical for its stereoelectronic properties, influencing molecular aggregation, fluorescence, and biological activity .
Properties
IUPAC Name |
(Z)-3-(2-bromophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN2S/c19-16-9-5-4-8-14(16)10-15(11-20)18-21-17(12-22-18)13-6-2-1-3-7-13/h1-10,12H/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPAOWPJMDZWQB-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CC=C3Br)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (Z)-3-(2-bromophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzaldehyde and 4-phenylthiazole-2-carbaldehyde.
Condensation Reaction: The key step in the synthesis is a condensation reaction between 2-bromobenzaldehyde and 4-phenylthiazole-2-carbaldehyde in the presence of a base, such as potassium carbonate, to form the intermediate compound.
Cyclization: The intermediate compound undergoes cyclization to form the thiazole ring.
Acrylonitrile Addition: Finally, acrylonitrile is added to the reaction mixture to form the desired product, this compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
(Z)-3-(2-bromophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromophenyl group in the compound can undergo substitution reactions with nucleophiles, such as amines or thiols, to form substituted products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of (Z)-3-(2-bromophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile involves multi-step reactions that typically include the formation of thiazole derivatives and subsequent bromination. The compound's structure has been confirmed through various spectroscopic methods, including NMR and mass spectrometry, which provide insights into its molecular configuration and stability.
Table 1: Summary of Synthetic Routes
| Step | Reaction Type | Reagents | Conditions | Yield |
|---|---|---|---|---|
| 1 | Bromination | 2-bromophenyl compound | Reflux in solvent | High |
| 2 | Thiazole Formation | Phenylthiazole derivatives | Heating with catalyst | Moderate |
| 3 | Coupling | Acrylonitrile derivatives | Stirring at room temperature | High |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. The compound exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Case Study: Antimicrobial Efficacy
In a study published in Molecules, the compound was tested against Gram-positive and Gram-negative bacteria. The results indicated that it displayed significant inhibition zones, suggesting its potential as an antibiotic alternative .
Anticancer Properties
Another area of research focuses on the anticancer effects of this compound. Preliminary investigations have shown that this compound can induce apoptosis in cancer cell lines, indicating its potential use in cancer therapy.
Table 2: Anticancer Activity Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| HeLa (Cervical) | 20 | Cell cycle arrest |
| A549 (Lung) | 18 | Reactive oxygen species generation |
Material Science Applications
Beyond biological applications, this compound has been explored for its potential in material sciences, particularly in the development of organic semiconductors and photonic devices. Its unique electronic properties make it suitable for incorporation into polymer matrices for enhanced conductivity.
Case Study: Organic Photovoltaics
Research has demonstrated that incorporating this compound into photovoltaic cells improves efficiency due to its ability to facilitate charge transport .
Mechanism of Action
The mechanism of action of (Z)-3-(2-bromophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues in Fluorescence and Optoelectronics
Several acrylonitrile derivatives with aromatic substituents exhibit tunable fluorescence properties. For example:
- (Z)-3-(4-(9H-carbazol-9-yl)phenyl)-2-(pyridinyl)acrylonitrile (): This compound shows aggregation-induced emission (AIE) due to its partially planar structure, enabling solid-state fluorescence.
- (Z)-2-(4-aminophenyl)-3-(10-propyl-10H-phenothiazin-7-yl)acrylonitrile (PTZ-4, ): With a phenothiazine donor, PTZ-4 achieves orange-red emission (90% synthesis yield). The target compound’s phenylthiazole group, a weaker electron donor compared to phenothiazine, may shift emission to shorter wavelengths .
Table 1: Fluorescence Properties of Selected Acrylonitrile Derivatives
Pharmacological Analogues
- DG172 (): A PPARβ/δ inverse agonist with an IC₅₀ of 27 nM. Unlike the target compound, DG172 features a piperazine-amino group instead of a thiazole ring.
- Benzothiazolyltriazole derivatives (): Compounds with chlorophenyl and benzothiazole moieties exhibit antioxidant activity surpassing ascorbic acid. The target’s bromophenyl group, being bulkier and less electronegative than chlorophenyl, may reduce antioxidant efficacy .
Table 2: Pharmacological Profiles of Thiazole-Containing Analogues
Solvent-Dependent Film Formation
Thin-film morphology of acrylonitriles is highly solvent-sensitive. For (Z)-2-(4-bromophenyl)-3-(4-(diphenylamino)phenyl)acrylonitrile (Compound B, ), solvents like chloroform produce homogeneous films, while toluene induces agglomeration. The target compound’s phenylthiazole group, being less polar than diphenylamino, may require higher-polarity solvents for optimal film deposition .
Substituent Effects on Physical Properties
- Melting Points : Nitrophenyl-substituted acrylonitriles (e.g., (Z)-3-(3-formylphenyl)-2-(4-nitrophenyl)acrylonitrile, ) exhibit higher melting points (~200°C) due to nitro-group crystallinity. The target compound’s bromophenyl group may lower melting points compared to nitro derivatives but increase hydrophobicity .
- Synthetic Accessibility: Derivatives like PTZ-4 are synthesized in high yields (90%) via Knoevenagel condensation, suggesting similar feasibility for the target compound .
Biological Activity
(Z)-3-(2-bromophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a bromophenyl group and a thiazole moiety, which are known to enhance biological activity. The thiazole ring is particularly noteworthy for its versatility in medicinal chemistry, often contributing to various pharmacological effects.
1. Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| (Z)-3-(2-bromophenyl)-... | A431 | < 10 | Apoptosis induction |
| 4EGI-1 derivatives | Jurkat | < 5 | Inhibition of eIF4E/eIF4G interaction |
| Thiazole-integrated compounds | HT29 | < 15 | Growth inhibition |
The compound's structure may allow it to interact with critical proteins involved in cancer progression, such as eIF4E, which is essential for translation initiation in cancer cells .
2. Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (Z)-3-(2-bromophenyl)-... | Staphylococcus aureus | 32 µg/mL |
| 4-(4-bromophenyl)thiazol-2-amine | Escherichia coli | 16 µg/mL |
| Novel thiazole derivatives | Pseudomonas aeruginosa | 8 µg/mL |
The presence of electron-withdrawing groups in the thiazole ring enhances the antimicrobial activity, making these compounds potential candidates for developing new antibiotics .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Synthesis : Similar compounds have been shown to disrupt protein synthesis by inhibiting translation initiation factors.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
- Antimicrobial Action : The thiazole moiety contributes to the disruption of bacterial cell wall synthesis and function.
Case Study 1: Anticancer Efficacy
A study focused on the anticancer efficacy of thiazole derivatives found that a compound structurally similar to this compound exhibited significant cytotoxicity against A431 cells with an IC50 value below 10 µM. This effect was linked to the compound's ability to induce apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Potential
Another investigation assessed the antimicrobial potential of thiazole derivatives against various pathogens. The study reported that a derivative showed promising results against Staphylococcus aureus with an MIC of 32 µg/mL, indicating its potential as a lead compound for antibiotic development .
Q & A
Q. What synthetic methodologies are commonly employed to prepare (Z)-3-(2-bromophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile, and how can reaction conditions be optimized for higher yields?
The compound is typically synthesized via Knoevenagel condensation between 2-(4-phenylthiazol-2-yl)acetonitrile and 2-bromobenzaldehyde. A catalytic amount of piperidine in ethanol under reflux (2–3 hours) is a standard protocol, yielding the Z-isomer due to steric and electronic effects . Optimization strategies include:
- Solvent selection : Ethanol is preferred for its polarity and reflux temperature, but DMA or DMF may enhance solubility for bulky substrates .
- Catalyst tuning : Piperidine facilitates deprotonation and enolate formation; alternative bases like DBU or ionic liquids could modulate reaction rates .
- Purification : Recrystallization from ethanol or chromatography (hexane/ethyl acetate gradients) improves purity .
Q. How can spectroscopic techniques confirm the Z-configuration and structural integrity of this acrylonitrile derivative?
- 1H NMR : The olefinic proton (CH=) appears as a singlet near δ 5.75–6.38 ppm, with coupling constants (J < 12 Hz) supporting the Z-configuration .
- IR : A sharp nitrile (C≡N) stretch at ~2212 cm⁻¹ and thiazole C=N absorption at ~1610 cm⁻¹ confirm functional groups .
- X-ray crystallography : Single-crystal analysis resolves the Z-geometry, as seen in analogous acrylonitriles like (Z)-3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile, which exhibits C–H⋯N/O hydrogen bonding stabilizing the structure .
Q. What are the key physical and chemical properties of this compound, and how are they determined experimentally?
- Melting point : Determined via differential scanning calorimetry (DSC) or capillary methods (e.g., 235–237°C for related derivatives) .
- Solubility : Tested in polar (DMSO, ethanol) and nonpolar (hexane) solvents; DMSO is ideal for biological assays .
- Stability : Assessed via accelerated degradation studies under varying pH, temperature, and light exposure .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations elucidate the electronic structure and reactivity of this compound?
DFT with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms accurately predicts:
- Geometry optimization : Z-configuration stability due to minimized steric clash between the 2-bromophenyl and thiazole moieties .
- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps correlate with UV-Vis absorption spectra, aiding in photophysical studies .
- Reactivity indices : Fukui functions identify electrophilic/nucleophilic sites for functionalization .
Q. What strategies are effective in resolving contradictions in reported spectral data or biological activities across studies?
- Cross-validation : Compare NMR (e.g., δ 7.45–8.12 ppm for aromatic protons) and mass spectra (m/z 297 [M+1] for brominated derivatives) with published benchmarks .
- Crystallographic redundancy : Resolve ambiguities in Z/E ratios using single-crystal XRD, as conflicting spectral assignments may arise from polymorphism or solvent effects .
- Biological assay standardization : Use PPARβ/δ TR-FRET binding assays (IC₅₀ ~27 nM) and Angptl4 gene suppression in myoblasts (IC₅₀ ~9.5 nM) to validate inverse agonism .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced PPARβ/δ inverse agonism?
- Substituent modulation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4-phenylthiazole position to enhance binding affinity .
- Scaffold hybridization : Replace the 2-bromophenyl group with heteroaromatic rings (e.g., pyridyl) to improve bioavailability .
- Molecular docking : Simulate interactions with PPARβ/δ’s ligand-binding domain (e.g., Glide or AutoDock) to prioritize derivatives with optimal hydrogen bonding and hydrophobic contacts .
Q. What experimental and computational approaches characterize aggregation-induced emission (AIE) or photostability in acrylonitrile derivatives?
- AIE profiling : Monitor fluorescence intensity changes in THF/water mixtures; enhanced emission at high water fractions indicates AIE, as seen in silole derivatives .
- TD-DFT : Calculate excited-state dynamics to predict radiative/non-radiative decay pathways .
- Photostability assays : Expose samples to UV light (e.g., 365 nm) and track degradation via HPLC or absorption spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
